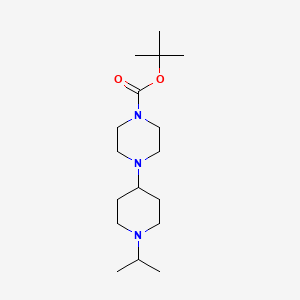

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Description

BenchChem offers high-quality 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H33N3O2 |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

tert-butyl 4-(1-propan-2-ylpiperidin-4-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H33N3O2/c1-14(2)18-8-6-15(7-9-18)19-10-12-20(13-11-19)16(21)22-17(3,4)5/h14-15H,6-13H2,1-5H3 |

InChI Key |

DMTFGGBWUSYWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(CC1)N2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (CAS 775287-95-1)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, a key building block in contemporary medicinal chemistry. The document delineates its chemical properties, a detailed, field-proven synthetic protocol via reductive amination, and robust analytical methodologies for its characterization and quality control. Furthermore, this guide explores the compound's significance as a versatile intermediate in the synthesis of complex molecules for drug discovery, particularly in the development of novel therapeutics. The synthesis section provides a step-by-step protocol, explaining the rationale behind the choice of reagents and reaction conditions. The analytical section details standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural elucidation and purity assessment. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences.

Introduction: The Strategic Importance of Piperazine Moieties in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents targeting a wide array of biological pathways.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility, make it a desirable feature in drug candidates.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antiviral, and anticancer effects.[1][3]

The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is fundamental in the multi-step synthesis of complex piperazine-containing molecules.[1][4] The Boc group allows for the selective functionalization of one nitrogen atom of the piperazine ring while the other remains protected, preventing unwanted side reactions.[1] 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (CAS 775287-95-1) is a bifunctional building block that combines the Boc-protected piperazine moiety with a substituted piperidine ring. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of compounds targeting the central nervous system and other therapeutic areas where the piperidinyl-piperazine scaffold is prevalent.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is essential for its effective handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 775287-95-1 |

| Molecular Formula | C₁₇H₃₃N₃O₂ |

| Molecular Weight | 311.47 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. |

| Storage | Store in a cool, dry place under an inert atmosphere. |

Synthesis via Reductive Amination: A Detailed Protocol and Mechanistic Insight

The most efficient and widely adopted method for the synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is the reductive amination of 1-isopropyl-4-piperidone with 1-Boc-piperazine.[2][5] This one-pot reaction is favored for its operational simplicity and high yields.[2]

Causality of Experimental Choices

The selection of reagents and conditions for this synthesis is critical for achieving a high yield of the desired product while minimizing side reactions.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[6][7] It is a mild and selective hydride donor that readily reduces the in situ-formed iminium ion intermediate much faster than it reduces the starting ketone.[7] This selectivity prevents the formation of the corresponding alcohol as a byproduct. Unlike sodium cyanoborohydride, it is less toxic and does not require strict pH control.[8]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination reactions with NaBH(OAc)₃ as they are aprotic and effectively solubilize the reactants.[6][7]

-

Stoichiometry: A slight excess of the amine (1-Boc-piperazine) and the reducing agent is often employed to ensure complete conversion of the ketone.

Experimental Workflow Diagram

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring N-substituted with a Boc-protecting group and a 4-yl-N-isopropylpiperidine moiety. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The piperazine and piperidine scaffolds are prevalent in a wide array of biologically active molecules, and the specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The presence of the N-isopropyl group on the piperidine ring can influence the compound's lipophilicity, basicity, and steric profile, which in turn can modulate its pharmacological activity and pharmacokinetic properties. The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen allows for selective functionalization at the other nitrogen atom, making it a valuable building block in multi-step syntheses.

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate, offering valuable insights for researchers engaged in the design and development of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of the parent molecule, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, is provided below. These properties are expected to be similar for the N-isopropyl derivative, with slight modifications due to the addition of the isopropyl group.

| Property | Value | Source |

| CAS Number | 205059-24-1 | [1] |

| Molecular Formula | C₁₄H₂₇N₃O₂ | [1] |

| Molecular Weight | 269.38 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Purity | >95.0% (HPLC) |

Synthesis

The synthesis of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate is typically achieved through the N-alkylation of the piperidine nitrogen of the precursor, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. A common and efficient method for this transformation is reductive amination using acetone as the source of the isopropyl group.

Synthetic Scheme: Reductive Amination

Caption: Synthetic pathway for tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate.

Experimental Protocol: Reductive Amination

The following is a generalized, self-validating protocol for the reductive amination of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate with acetone. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials:

-

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

-

Acetone (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane. The use of an inert atmosphere is crucial to prevent the introduction of moisture, which can hydrolyze the reducing agent and affect the reaction efficiency.

-

Addition of Acetone: To the stirred solution, add acetone (1.5-2.0 equivalents). The excess acetone drives the equilibrium towards the formation of the iminium ion intermediate.

-

Formation of the Iminium Ion: Allow the reaction mixture to stir at room temperature for 30-60 minutes. This allows for the formation of the iminium ion, which is the electrophilic species that will be reduced.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. Its slow addition helps to control the reaction temperature, as the reduction can be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to the workup.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. This neutralizes any remaining acid and quenches the excess reducing agent. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine to remove any remaining water-soluble impurities, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate.

Analytical Characterization

The structure and purity of the synthesized tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate should be confirmed using a combination of spectroscopic techniques.

Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

¹H NMR:

-

Tert-butyl group: A singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

-

Piperazine and Piperidine rings: A complex series of multiplets in the range of 1.5-3.6 ppm, corresponding to the methylene and methine protons of the two rings.

-

Isopropyl group: A septet for the CH proton and two doublets for the two methyl groups, likely in the upfield region of the spectrum.

¹³C NMR:

-

Tert-butyl group: Signals for the quaternary carbon and the three methyl carbons.

-

Piperazine and Piperidine rings: Multiple signals in the aliphatic region corresponding to the different carbon environments within the rings.

-

Isopropyl group: Signals for the methine and methyl carbons.

-

Carbonyl group: A signal in the downfield region, typically around 155 ppm for a Boc-protected amine.

Mass Spectrometry (MS):

-

The expected molecular ion peak ([M+H]⁺) for C₁₇H₃₃N₃O₂ would be approximately m/z 312.26.

Potential Applications and Pharmacological Relevance

Piperidine and piperazine derivatives are known to exhibit a wide range of pharmacological activities, acting on various biological targets.[2][3] The structural features of tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate make it a promising scaffold for the development of new drugs.

The N-isopropylpiperidine moiety is found in several biologically active compounds and can contribute to interactions with receptors and enzymes. The piperazine ring is a common pharmacophore in drugs targeting the central nervous system (CNS), acting on receptors such as dopamine and serotonin receptors. Furthermore, the Boc-protected piperazine allows for the introduction of various substituents, enabling the synthesis of a library of compounds for screening against different biological targets.

This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications in areas such as:

-

Oncology: As a building block for kinase inhibitors or other anti-cancer agents.

-

Neuroscience: For the development of ligands for CNS receptors implicated in neurological and psychiatric disorders.

-

Infectious Diseases: As a scaffold for the synthesis of novel antibacterial or antiviral agents.

Safety and Handling

The precursor, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It is expected that the N-isopropyl derivative would have a similar hazard profile. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- Merck Sharp & Dohme Corp. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. WO 2014/200786 A1.

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

Wang, M., Wang, W., & Q. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). Atlantis Press. [Link]

-

Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). Atlantis Press. [Link]

- Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). US9650337B2.

- Google Patents. (2018). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

University of Chicago. (n.d.). Supporting Information. [Link]

-

An, G., et al. (2017). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]

-

ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

-

PubChemLite. Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate. [Link]

-

PubChemLite. tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. [Link]

-

OECD Existing Chemicals Database. HYDRQUINONE CAS N°: 123-31-9. [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Mixed-Ligand 99m Tc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents. [Link]

-

Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 10), o1551–o1552. [Link]

-

Kher, S. S., & Wells, R. L. (1995). Synthesis of Nanocrystalline Indium Arsenide and Indium Phosphide from Indium(III) Halides and Tris(trimethylsilyl)pnicogens. Defense Technical Information Center. [Link]

-

PubChem. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 3. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

Unveiling the Molecular Architecture of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, a key building block in medicinal chemistry. We will delve into its fundamental molecular properties, synthesis, and applications, offering insights for its effective utilization in research and drug development.

Core Molecular Attributes

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a disubstituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.

Molecular Formula and Weight

The chemical formula for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is C17H33N3O2 [1]. This composition gives it a molecular weight of 311.46 g/mol [1].

| Property | Value | Source |

| Molecular Formula | C17H33N3O2 | [1] |

| Molecular Weight | 311.46 g/mol | [1] |

| CAS Number | 775287-95-1 | [1] |

Structural Elucidation and Key Features

The structure of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is characterized by a central piperazine ring. One nitrogen of the piperazine is protected by a Boc group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other nitrogen is attached to the 4-position of a piperidine ring, which is itself N-substituted with an isopropyl group.

Caption: Chemical structure of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Synthesis and Methodologies

The synthesis of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine typically involves a multi-step process. A common strategy is the reductive amination of 1-Boc-piperazine with 1-isopropyl-4-piperidone.

General Synthetic Workflow

Caption: A general synthetic workflow for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine.

Experimental Protocol: Reductive Amination

-

Dissolution: Dissolve 1-Boc-piperazine (1 equivalent) and 1-isopropyl-4-piperidone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acidification: Add acetic acid (1.1 equivalents) to the mixture to facilitate iminium ion formation.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its ability to modulate physicochemical properties, such as solubility and basicity, makes it a valuable component in drug design. The title compound, as a functionalized piperazine, serves as a crucial intermediate for the synthesis of novel therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.

The presence of the Boc protecting group allows for the selective introduction of various functionalities onto the piperazine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a valuable and versatile building block in modern medicinal chemistry. Its well-defined molecular formula and weight, coupled with its synthetic accessibility, make it an important tool for researchers and scientists in the development of new pharmaceuticals. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of complex and biologically active molecules.

References

- Vertex AI Search, "1-Boc-4-(1-isopropyl-4-piperidyl)piperazine, 98% Purity, C17H33N3O2, 250 mg",

Sources

Chemical properties of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine (CAS: 775287-95-1) is a specialized heterocyclic building block extensively utilized in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists, particularly targeting CCR5 and muscarinic receptors. As a dual-ring scaffold featuring a piperazine core coupled to a piperidine ring, it offers a rigid, semi-saturated architecture that improves metabolic stability and solubility in drug candidates.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols via reductive amination, and downstream reactivity profiles for library generation.

Molecular Architecture & Physicochemical Profile

The molecule consists of a central piperazine ring protected at the N1 position by a tert-butyloxycarbonyl (Boc) group.[1] The N4 position is substituted with a 4-piperidyl group, which is further N-alkylated with an isopropyl moiety. This specific substitution pattern balances lipophilicity (isopropyl) with basicity (tertiary amines).

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| CAS Number | 775287-95-1 | Primary identifier for the N-isopropyl, N'-Boc variant. |

| IUPAC Name | tert-butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate | |

| Molecular Formula | C₁₇H₃₃N₃O₂ | |

| Molecular Weight | 311.46 g/mol | Ideal for fragment-based drug design (MW < 350). |

| Appearance | White to off-white solid | Low melting point solid; may appear waxy if impure.[1] |

| pKa (Calculated) | ~8.9 (Piperidine N) | The piperidine nitrogen is the most basic center. |

| LogP (Predicted) | 2.1 – 2.5 | Moderate lipophilicity; good membrane permeability. |

| Solubility | DCM, MeOH, DMSO, EtOAc | Poor water solubility at neutral pH; soluble as HCl salt. |

Synthetic Pathways: Reductive Amination

The most robust and convergent route to synthesizing 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is the Reductive Amination of 1-Boc-piperazine with 1-isopropyl-4-piperidone. This approach avoids over-alkylation and allows for mild reaction conditions.[2]

2.1. Reaction Mechanism & Logic

The reaction proceeds via the formation of an unstable carbinolamine, which dehydrates to an iminium ion intermediate. This species is selectively reduced by a hydride source.[3]

-

Reagent Selection: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent over Sodium Borohydride (NaBH₄). STAB is less basic and reacts faster with iminium ions than with ketones, preventing the direct reduction of the starting piperidone to an alcohol.

-

Solvent Choice: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred. Protic solvents like Methanol can be used but may accelerate STAB decomposition; however, they facilitate imine formation.[4]

2.2. Validated Experimental Protocol

Note: All steps should be performed in a fume hood.

Materials:

-

1-Boc-piperazine (1.0 eq)

-

1-Isopropyl-4-piperidone (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (catalytic, optional)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 1-isopropyl-4-piperidone (1.1 eq) and 1-Boc-piperazine (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

-

Activation: Add glacial Acetic Acid (1-2 drops) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 eq) portion-wise over 10 minutes. Reasoning: Exothermic control and prevention of side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target mass: [M+H]+ = 312.4).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: If necessary, purify via flash column chromatography (Eluent: DCM/MeOH 95:5 with 1% NH₄OH) to yield the title compound.

2.3. Synthetic Workflow Diagram[5]

Figure 1: Convergent synthesis via reductive amination using STAB for selective iminium reduction.

Reactivity Profile & Downstream Applications

Once synthesized, the molecule serves as a "masked" secondary amine. Its utility lies in the orthogonality between the basic piperidine nitrogen and the protected piperazine nitrogen.

3.1. Boc-Deprotection (Activation)

The tert-butyl carbamate (Boc) group is acid-labile. Removal exposes the secondary amine of the piperazine ring, enabling it to act as a nucleophile in subsequent steps (e.g., SNAr reactions or Amide couplings).

-

Standard Protocol: Dissolve substrate in DCM.[4][5] Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v) or 4M HCl in Dioxane. Stir 1-2 hours.

-

Product: 1-(1-isopropyl-4-piperidyl)piperazine (usually isolated as a TFA or HCl salt).

3.2. Salt Formation

The tertiary amine on the isopropyl-piperidine ring is basic. In the presence of strong acids (HCl, Oxalic acid), the molecule will form stable crystalline salts, which are often preferred for long-term storage and purification.

3.3. Reaction Logic Diagram

Figure 2: Activation pathway from protected scaffold to bioactive pharmaceutical ingredient.

Handling & Safety Information (SDS Summary)

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for similar piperazine/piperidine derivatives.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

-

-

Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed to prevent moisture absorption (hygroscopic nature of salts).

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Chemical Identification: PubChem.[6] tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (Related Structure). National Library of Medicine. Available at: [Link]

-

Synthetic Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to 1-Isopropyl-4-Piperidyl Piperazine Derivatives in Medicinal Chemistry

Foreword: The Strategic Value of the Piperazine-Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their proven success in yielding biologically active compounds across a multitude of therapeutic areas. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2] Its unique combination of structural rigidity, conformational flexibility, and tunable basicity allows for precise modulation of physicochemical properties, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] When coupled with a piperidine moiety, another highly valuable heterocyclic motif, the resulting piperazine-piperidine core offers a versatile platform for creating diverse chemical libraries with a wide range of pharmacological activities.

This technical guide delves into a specific and promising subset of this class: 1-isopropyl-4-piperidyl piperazine derivatives . The introduction of the isopropyl group at one of the piperazine nitrogens provides a unique steric and electronic signature that can significantly influence target binding and metabolic stability. This document will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this important chemical scaffold, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core Structure

The synthesis of 1-isopropyl-4-piperidyl piperazine derivatives can be approached through several strategic routes, primarily focusing on the sequential construction of the piperazine-piperidine linkage and the introduction of the N-isopropyl group. A common and efficient method involves the reductive amination of a protected piperidone with a suitable piperazine derivative, followed by the introduction of the isopropyl group.

Key Synthetic Pathways

A prevalent strategy for constructing the 1-isopropyl-4-(piperidin-4-yl)piperazine core involves a multi-step sequence that begins with commercially available starting materials. One such pathway is outlined below:

Scheme 1: Illustrative Synthesis of 1-Isopropyl-4-(piperidin-4-yl)piperazine

Caption: A common synthetic route to the core scaffold.

A second key strategy involves the direct N-isopropylation of a pre-formed piperidin-4-yl-piperazine precursor. This can be achieved through reductive amination using acetone.

Scheme 2: Alternative N-Isopropylation Strategy

Caption: N-isopropylation via reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (A Related Derivative)

Step 1: Initial Reaction Mixture

-

To a stirred solution of N-(4-hydroxyphenyl)piperazine (5.35 g) and acetone (8.7 g) in a mixture of methanol (100 ml) and water (20 ml), add sodium cyanoborohydride (3.78 g).[4]

Step 2: pH Adjustment and Stirring

-

Adjust the pH of the resulting solution to 7.5 by the addition of a few drops of N hydrochloric acid.[4]

-

Continue stirring at room temperature (~20° C) for 19 hours.[4]

Step 3: Addition of More Reagents

-

Upon completion of the initial stirring period, add further acetone (8.7 g) and sodium cyanoborohydride (1.89 g) to the mixture.[4]

-

Again, adjust the pH to a value of 7.5.[4]

Step 4: Final Stirring and Workup

-

After a further period of stirring at room temperature for eight hours, add water (100 ml) to the reaction mixture.[4]

-

Collect the precipitated solid product by suction filtration and vacuum dry over phosphorous pentoxide to a constant weight.[4]

Step 5: Purification

-

Recrystallize the crude material from a mixture of ethanol and methanol to yield pure 1-isopropyl-4-(4-hydroxyphenyl)piperazine as a crystalline solid.[4]

This protocol highlights the utility of reductive amination with acetone for the introduction of the isopropyl group, a key step that can be adapted for the synthesis of the 1-isopropyl-4-piperidyl piperazine core.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The 1-isopropyl-4-piperidyl piperazine scaffold offers multiple points for chemical modification to explore and optimize biological activity. The key areas for SAR exploration are the piperidine nitrogen, the second piperazine nitrogen (if unsubstituted), and the piperidine ring itself.

Diagram of SAR Exploration Points

Caption: Key modification points for SAR studies.

While specific SAR data for a broad series of 1-isopropyl-4-piperidyl piperazine derivatives is not extensively published, we can infer valuable insights from related compound classes. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with narcotic agonist and antagonist activity, the nature of the substituent on the piperazine nitrogen was found to be critical for potency.[5] This underscores the importance of the N-substituent, in our case the isopropyl group, in defining the pharmacological profile.

Furthermore, studies on piperidine and piperazine derivatives as histamine H3 and sigma-1 receptor antagonists have shown that the choice between a piperidine and a piperazine core can dramatically alter receptor affinity and selectivity.[6][7] This highlights the crucial role of the entire piperazine-piperidine scaffold in target recognition.

Therapeutic Applications and Biological Targets

The versatility of the piperazine-piperidine scaffold suggests a wide range of potential therapeutic applications. Patent literature provides initial clues into the biological targets and disease areas where these derivatives may be active.

Antiviral Activity: Targeting HCV

A significant potential application for piperidin-4-ylpiperazine compounds is in the treatment of Hepatitis C Virus (HCV) infection.[8] While the patent does not specify the 1-isopropyl derivative, it discloses a broad class of related compounds as antiviral agents. The proposed mechanism of action for many HCV inhibitors involves targeting viral proteins essential for replication, such as the NS3/4A protease or the NS5B RNA-dependent RNA polymerase.

Anticoagulant Activity: Factor Xa Inhibition

Another promising therapeutic area is in the development of anticoagulants. Certain 1-(d-cyclopropylglycinyl)-4-(piperidin-4-yl)piperazine compounds have been investigated as inhibitors of the serine protease Factor Xa. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a well-established strategy for the prevention and treatment of thromboembolic disorders.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented among drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[2] Many of these compounds act on monoamine pathways. Given the structural similarities, it is plausible that 1-isopropyl-4-piperidyl piperazine derivatives could be explored for their activity at dopamine, serotonin, or other neurotransmitter receptors. For example, related aralkyl-piperazine derivatives have been investigated as potent sigma and serotonin 5-HT(1A) receptor ligands, suggesting potential as atypical antipsychotics.[9]

Antimicrobial and Other Activities

The piperazine nucleus is a common feature in compounds with antimicrobial, antifungal, and anticancer properties.[1] The specific contribution of the 1-isopropyl-4-piperidyl piperazine scaffold to these activities would require dedicated screening and investigation.

Physicochemical and ADME Properties

The physicochemical properties of the 1-isopropyl-4-piperidyl piperazine core suggest a favorable starting point for drug design. The presence of multiple nitrogen atoms provides opportunities for salt formation, which can enhance solubility. The isopropyl group adds lipophilicity, which can influence membrane permeability and metabolic stability.

Table 1: Predicted Physicochemical Properties of 1-Isopropyl-4-(piperidin-4-yl)piperazine

| Property | Predicted Value | Source |

| Molecular Weight | 211.35 g/mol | [10] |

| LogP | 0.7644 | [10] |

| Topological Polar Surface Area (TPSA) | 18.51 Ų | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Rotatable Bonds | 2 | [10] |

These in silico predictions suggest that the core scaffold has good "drug-like" properties, falling within the ranges defined by Lipinski's Rule of Five. However, experimental validation of these parameters is essential.

Analytical Characterization

The characterization of 1-isopropyl-4-piperidyl piperazine derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and purity of the synthesized compounds.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. Due to the lack of a strong chromophore in the core structure, derivatization with a UV-active agent or the use of a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary for sensitive detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives.

Conclusion and Future Directions

The 1-isopropyl-4-piperidyl piperazine scaffold represents a promising and underexplored area of medicinal chemistry. Its straightforward synthesis and versatile structure make it an attractive starting point for the development of novel therapeutic agents. While current research primarily points towards antiviral and anticoagulant applications, the broader pharmacological potential of this scaffold, particularly in the realm of CNS disorders, warrants further investigation.

Future research efforts should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a diverse library of derivatives to build a comprehensive understanding of how structural modifications impact activity and selectivity.

-

Target identification and mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

In-depth ADME and pharmacokinetic profiling: Experimental determination of solubility, permeability, metabolic stability, and in vivo pharmacokinetic parameters to guide lead optimization.

By leveraging the inherent advantages of this privileged scaffold and applying modern drug discovery principles, the 1-isopropyl-4-piperidyl piperazine core holds the potential to deliver the next generation of innovative medicines.

References

-

Oshiro, Y., et al. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 30(10), 1779-1787. [Link]

-

Jain, A., et al. (2024). The medicinal chemistry of piperazines: A review. Request PDF. [Link]

-

Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3179-3195. [Link]

-

de Oliveira, M. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]

-

Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

-

Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

-

Singh, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

-

Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 159-167. [Link]

-

Latli, B., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

-

Jain, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

-

Micheli, F., et al. (2007). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Request PDF. [Link]

-

PrepChem. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]

-

Gökmen, Z., et al. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. [Link]

- Chaperon, A. R., et al. (2010). Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2). [Link]

-

Li, J., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3073-3077. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Bîcu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3943. [Link]

-

Yılmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-948. [Link]

-

Pharmaffiliates. (n.d.). 1-Isopropyl-4-(piperidin-4-yl)piperazine. Pharmaffiliates. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. ResearchGate. [Link]

-

Li-Zhulanov, N. S., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1546. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

- 9. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

Technical Guide: Solubility Profiling & Handling of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

This guide serves as a technical manual for the physicochemical characterization and handling of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine . It is designed for medicinal chemists and process engineers requiring precise solubility data to optimize synthesis, purification, and formulation workflows.

Executive Summary & Physicochemical Architecture

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a critical bifunctional intermediate. Its solubility behavior is governed by a "push-pull" architecture: the lipophilic tert-butyl carbamate (Boc) and isopropyl groups contrast with the basic, polar bis-piperidine/piperazine core. Understanding this duality is essential for designing efficient extraction and crystallization protocols.

Physicochemical Profile (Calculated & Observed)

| Property | Value / Description | Significance |

| Molecular Formula | C₁₇H₃₃N₃O₂ | Core scaffold for SAR studies. |

| Molecular Weight | 311.46 g/mol | Moderate weight; amenable to LC-MS analysis. |

| Physical State | White to off-white low-melting solid | Prone to oiling out if solvent removal is too rapid. |

| Predicted LogP | 1.8 – 2.2 | Moderately lipophilic; prefers organic phases at neutral pH. |

| pKa (Basic N) | ~8.5 – 9.2 (Piperidine N) | Critical: Solubility is highly pH-dependent. |

| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors | Lacks donors (due to Boc/alkyl subs), reducing water solubility. |

Solubility Landscape

The following data aggregates experimental observations from structurally homologous Boc-piperazine derivatives. This compound exhibits pH-switchable solubility , a feature that should be exploited for purification.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Operational Note |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for reaction and extraction. |

| Alcoholic | Methanol / Ethanol | High (>50 mg/mL) | Excellent for transfers; avoid for extraction (miscible). |

| Aprotic Polar | DMSO / DMF | High (>50 mg/mL) | Suitable for biological assays; difficult to remove. |

| Esters | Ethyl Acetate | Moderate (10–30 mg/mL) | Good crystallization solvent when paired with Hexane. |

| Hydrocarbons | Hexane / Heptane | Low (<1 mg/mL) | Ideal anti-solvent for precipitation. |

| Aqueous (pH 7) | Water | Low (<0.5 mg/mL) | Practically insoluble at neutral pH. |

| Aqueous (pH < 4) | 0.1 M HCl | High (Soluble as salt) | Protonation of isopropyl-N solubilizes the molecule. |

Critical Insight: The Boc group is acid-labile.[1] While the compound dissolves in dilute acid, prolonged exposure to strong acids (e.g., TFA, 4M HCl) will cleave the Boc group. Use cold, dilute organic acids (e.g., 5% Citric Acid) for extractive washes to avoid deprotection.

Experimental Protocols (Self-Validating)

Do not rely solely on literature values. Use these protocols to validate solubility in your specific matrix.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute solubility limit in a specific solvent system (e.g., for crystallization).

-

Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

-

Saturation: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

-

Equilibration: Once suspended solid persists, stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

-

Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve.

-

Validation Check: If the peak area exceeds the linear range of the detector, dilute 1:100 and re-inject.

-

Protocol B: pH-Dependent Partitioning (LogD Profiling)

Purpose: To optimize liquid-liquid extraction (LLE) yields.

-

System: Prepare a biphasic system of 1:1 Octanol:Buffer (pH 2, 7.4, and 10).

-

Dosing: Add 1 mg of compound to 2 mL of the biphasic mixture.

-

Mixing: Shake vigorously for 1 hour; allow phases to separate for 2 hours.

-

Analysis: Sample both phases.

-

Result Interpretation:

-

pH 2: Compound should reside in the Aqueous phase (Protonated).

-

pH 10: Compound should reside in the Octanol phase (Neutral).

-

-

Purification & Workup Logic

The solubility profile dictates the purification strategy. The diagram below illustrates the "Acid-Base Switch" technique, which utilizes the basicity of the isopropyl-piperidine nitrogen to remove non-basic impurities without chromatography.

Figure 1: Acid-Base Extraction Workflow. This method leverages the pKa of the isopropyl-amine (~9.0) to separate the product from non-basic byproducts. Note: Avoid strong mineral acids to prevent Boc-deprotection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1491502, 1-Boc-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

-

NIST Chemistry WebBook. 4-Isopropyl-piperidine Spectral Data. Retrieved from [Link]

Sources

The Strategic Integration of Piperidine-Piperazine Scaffolds in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the piperidine and piperazine rings stand as foundational building blocks, integral to the architecture of a multitude of pharmaceutical agents.[1] Their prevalence is a testament to their ability to bestow favorable pharmacokinetic properties, engage in precise molecular interactions, and offer a synthetically malleable framework for drug design. This in-depth guide, tailored for researchers, scientists, and drug development professionals, delves into the nuanced world of piperidine-piperazine scaffolds, providing a technical exploration of their synthesis, application, and strategic deployment in the quest for novel therapeutics.

The Physicochemical Dichotomy: A Tale of Two Rings

At first glance, the structural similarity between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) is apparent. However, the introduction of a second nitrogen atom in the piperazine ring precipitates significant divergences in their physicochemical profiles, profoundly influencing their roles in drug design.[1]

| Property | Piperidine | Piperazine | Implications in Drug Design |

| Basicity (pKa) | Higher | Lower (dual basic centers) | Piperidine's higher basicity can lead to stronger ionic interactions with target proteins. Piperazine's dual basic centers offer potential for multipolar interactions and can influence solubility.[1] |

| Lipophilicity (LogP) | More Lipophilic | More Hydrophilic | Piperidine's greater lipophilicity may enhance membrane permeability and oral absorption. Piperazine's hydrophilicity generally leads to higher aqueous solubility and can aid renal clearance.[1] |

| Metabolic Stability | Generally simpler metabolic profile | More sites for metabolism (cytochrome P450 enzymes), potentially leading to active or toxic metabolites.[1] | The choice of scaffold can significantly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile. |

The decision to employ a piperidine or piperazine scaffold is a strategic one, dictated by the specific therapeutic target, the desired pharmacokinetic profile, and the intended pharmacological effect.[1]

Synthetic Strategies: Building the Core

The synthetic accessibility of piperidine and piperazine derivatives is a key driver of their widespread use. A variety of synthetic routes have been developed to construct and functionalize these heterocyclic cores.

Classical N-Functionalization

The nitrogen atoms of both piperidine and piperazine serve as versatile handles for synthetic modification.[2] Classical N-functionalization strategies, including N-alkylation, N-arylation, and acylation, are routinely employed to introduce diverse substituents and fine-tune the properties of the molecule.[3]

Protocol: A General Procedure for N-Arylation of Piperazine

-

Reactants: To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added an aryl halide (1.1 eq) and a base (e.g., K2CO3, Cs2CO3, 2.0 eq).

-

Catalyst: A palladium catalyst (e.g., Pd(OAc)2, 0.05 eq) and a phosphine ligand (e.g., BINAP, 0.1 eq) are added.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) at a temperature ranging from 80-120°C for 12-24 hours.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Rationale: This palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig amination, is a robust and widely used method for the formation of C-N bonds, enabling the synthesis of a vast array of N-aryl piperazine derivatives. The choice of base, ligand, and solvent can be optimized to improve reaction yield and efficiency.

C-H Functionalization: A Modern Frontier

While N-functionalization is well-established, direct C-H functionalization of the carbon skeleton of piperidine and piperazine rings represents a more recent and powerful strategy for introducing structural diversity.[2][3] This approach avoids the need for pre-functionalized substrates and allows for the direct installation of various substituents onto the heterocyclic core.

Example: Palladium-Catalyzed C(sp3)-H Arylation

This method often employs a directing group to achieve regioselectivity, guiding the catalyst to a specific C-H bond. While this has been more extensively applied to piperidines, the principles can be translated to piperazine systems with appropriate directing group strategies.[2]

Caption: C-H Arylation of a Piperazine Core.

Therapeutic Applications: A Scaffold for Success

The versatility of the piperidine-piperazine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.

Central Nervous System (CNS) Disorders

Both piperidine and piperazine moieties are prominent in drugs targeting the CNS.[1] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain.[1][4]

-

Antipsychotics: Many antipsychotic drugs, such as clozapine and perphenazine, incorporate a piperazine ring.[5][6]

-

Antidepressants and Anxiolytics: Piperazine derivatives like buspirone and trazodone act by modulating neurotransmitter transporters.[3][4]

-

Alzheimer's Disease: Piperidine and piperazine hybrids have been explored as multi-target agents for Alzheimer's therapy, often targeting cholinesterases and β-amyloid aggregation.[4][7][8]

Oncology

The piperazine scaffold has emerged as a "privileged structure" in anticancer drug design.[1] Numerous approved kinase inhibitors, including imatinib and palbociclib, feature this moiety.[1] The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1] Piperidine derivatives have also been successfully developed as anticancer agents.[1][9]

Anticancer Activity of Piperazine Derivatives

| Compound Class | Target Cell Lines | Reported Activity (IC50/GI50) | Reference |

| Benzo[a]phenazine-Piperazine Derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - >50 µM | [10] |

| Vindoline-Piperazine Conjugates | MDA-MB-468 (Breast Cancer), HOP-92 (Lung Cancer) | 1.00 µM, 1.35 µM | [11] |

| Piperazine-containing Thiazole Derivatives | K-562 | Growth Inhibition: 89.8% | [12] |

Infectious Diseases

Piperazine derivatives have demonstrated significant potential in combating infectious diseases, including bacterial, fungal, and parasitic infections.[3][5][13] Structural modifications, such as the incorporation of electron-withdrawing groups, have been shown to enhance antibacterial activity.[13]

Structure-Activity Relationship (SAR) and Molecular Design

Systematic modification of the piperidine-piperazine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2] SAR studies guide medicinal chemists in designing more effective drug candidates.

Caption: SAR of Piperazine Derivatives.

Key insights from SAR studies include:

-

N4-Substitution in Piperazine: In amiridine-piperazine hybrids targeting cholinesterases, the anti-acetylcholinesterase activity was found to be substantially dependent on the N4-substitution of the piperazine ring.[8]

-

Aromatic Moieties: The incorporation of para-substituted aromatic moieties on the piperazine ring has led to increased anti-acetylcholinesterase activity in certain compound series.[8]

-

Piperidine vs. Piperazine Core: In the context of histamine H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine did not significantly affect affinity at the H3 receptor but was a key structural element for dual activity.[14]

Future Perspectives

The piperidine-piperazine scaffold will undoubtedly continue to be a cornerstone of drug discovery. Future advancements are expected to arise from:

-

Hybrid Scaffold Engineering: Combining the piperazine or piperidine core with other pharmacologically active moieties to create multi-target agents.[2]

-

Advanced Synthetic Methodologies: The development of more efficient and selective C-H functionalization techniques will enable the exploration of novel chemical space.[2]

Conclusion

The piperidine and piperazine heterocycles are not merely passive frameworks but active contributors to the pharmacological and pharmacokinetic profiles of a vast array of drugs. Their synthetic tractability, coupled with their ability to be fine-tuned to interact with a multitude of biological targets, ensures their enduring legacy in medicinal chemistry. This guide provides a foundational understanding of these critical scaffolds, empowering researchers to strategically leverage their unique properties in the ongoing pursuit of innovative and life-saving medicines.

References

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (URL: )

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (URL: [Link])

- A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs with a Focus on Nicotinoyl Moieties - Benchchem. (URL: )

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

-

An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: [Link])

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])

-

Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (URL: [Link])

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])

-

Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. (URL: [Link])

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

-

Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. (URL: [Link])

-

Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (URL: [Link])

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF - ResearchGate. (URL: [Link])

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

- WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google P

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed. (URL: [Link])

-

Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (URL: [Link])

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. (URL: [Link])

-

Construction of highly functionalized piperidines by stepwise... - ResearchGate. (URL: [Link])

-

(PDF) Piperazine: the molecule of diverse pharmacological importance - ResearchGate. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. (URL: [Link])

-

Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is a complex organic molecule utilized in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of its potential hazards and safe handling procedures, synthesized from data on its structural analogues and constituent moieties. This document is intended to supplement, not replace, institutional safety protocols and professional judgment. The primary hazards are anticipated to be skin and eye irritation, potential respiratory sensitization, and unknown toxicological properties. A cautious approach, assuming the compound is hazardous, is paramount.

Chemical Identity and Structural Rationale for Hazard Assessment

-

Chemical Name: tert-butyl 4-(1-isopropyl-4-piperidyl)piperazine-1-carboxylate

-

Molecular Formula: C₁₇H₃₃N₃O₂

-

Molecular Weight: 311.47 g/mol

The hazard assessment for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine is derived from the known properties of its core components: the Boc-piperazine moiety and the N-isopropylpiperidine ring.

-

Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic conditions but can be cleaved by acids, potentially liberating the free piperazine. Piperazine and its derivatives are known to be skin and eye irritants and can cause respiratory sensitization.[1][2][3][4]

-

N-Isopropylpiperidine: The piperidine ring is a common heterocyclic motif. N-alkylation, in this case with an isopropyl group, can influence the molecule's basicity and biological activity. Related N-alkylated piperazines are classified as flammable liquids and may cause skin and eye irritation.[5]

Hazard Identification and Classification

While specific GHS classifications for the target molecule are unavailable, based on analogous compounds, the following potential hazards should be assumed:

-

Acute Toxicity (Oral, Dermal, Inhalation): Data is not available for the specific compound. However, related structures like 1-Boc-4-AP are harmful if swallowed.[6] Piperazine has a reported oral LD50 of 1900 mg/kg in rats.[7]

-

Skin Corrosion/Irritation: Likely to be a skin irritant.[8][9] Piperazine itself is known to cause skin burns.[1]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[8][9][10] Piperazine can cause severe eye damage.[1]

-

Respiratory or Skin Sensitization: There is a potential for respiratory and skin sensitization based on the piperazine core.[1][4]

Data Summary Table:

| Hazard Classification | Anticipated Hazard | Source (Analogous Compounds) |

| Acute Toxicity (Oral) | Harmful if swallowed | 1-Boc-4-AP[6], Piperazine[7] |

| Skin Corrosion/Irritation | Causes skin irritation | N-BOC-4-piperidinemethanol[8], tert-Butyl 1-piperazinecarboxylate[9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | N-BOC-4-piperidinemethanol[8], 1-Boc-4-(4-formylphenyl)piperazine[10] |

| Respiratory Sensitization | May cause sensitization by inhalation | Piperazine[1][4] |

| Skin Sensitization | May cause an allergic skin reaction | Piperazine[1] |

Causality of Experimental Choices: Engineering Controls and Personal Protective Equipment (PPE)

The selection of safety protocols is dictated by the "Hierarchy of Controls," which prioritizes eliminating hazards at their source.

Hierarchy of Controls Workflow

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Experimental Protocol: Standard Handling Procedure

-

Preparation: Before handling, ensure a chemical fume hood is certified and operational. The work area should be clean and uncluttered.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[11]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]

-

Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[5]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[11]

-

-

Weighing and Transfer:

-

Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

-

Use spatulas and other tools carefully to avoid generating dust.

-

-

Dissolution:

-

If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

Ensure the vessel is appropriately sized and vented if an exothermic reaction is possible.

-

-

Post-Handling:

-

Thoroughly clean the work area after use.

-

Wash hands and any exposed skin with soap and water.[12]

-

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be intuitive and effective.

Emergency Response Workflow

Caption: A logical workflow for responding to laboratory emergencies.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11][12]

-

Skin Contact: Immediately wash off with soap and plenty of water.[13] Remove contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[13]

Accidental Release Measures:

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up the solid material and place it in a suitable, labeled container for disposal.[13]

-

-

Large Spills:

Stability, Storage, and Disposal

Stability and Reactivity:

-

Stability: Likely stable under recommended storage conditions.[13]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[3][13]

-

Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][13]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Store away from incompatible materials.

Disposal:

-

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[13]

-

Contaminated packaging should be treated as the product itself and disposed of accordingly.[11]

Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological data is available for 1-Boc-4-(1-isopropyl-4-piperidyl)piperazine. The health effects are inferred from its structural components. Chronic exposure effects are unknown.

-

Ecological Data: No specific ecological data is available.[11] It is recommended to prevent the release of this compound into the environment as its effects on aquatic life are unknown.

References

- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- ECHEMI. (n.d.). 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: N-BOC-4-piperidinemethanol.

- Santa Cruz Biotechnology. (n.d.). Piperazine.

- CDH Fine Chemical. (n.d.). 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: Piperazine Anhydrous.

- National Center for Biotechnology Information. (n.d.). 1-Boc-4-AP. PubChem.

- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Boc-4-(4-formylphenyl)piperazine.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: tert-Butyl 1-piperazinecarboxylate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.

- Sigma-Aldrich. (n.d.). 1-Boc-4-(piperidin-4-yl)-piperazine.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- LookChem. (n.d.). PIPERAZINE.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. manavchem.com [manavchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. peptide.com [peptide.com]

Technical Whitepaper: Sourcing and Application of CAS 775287-95-1

This technical guide provides an in-depth analysis of CAS 775287-95-1 , identified as tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate . This compound is a critical bipiperidine-like building block used extensively in the synthesis of pharmaceutical agents targeting GPCRs (e.g., Muscarinic, Serotonin) and Kinases .

tert-Butyl 4-(1-isopropylpiperidin-4-yl)piperazine-1-carboxylate[1]

Executive Summary

CAS 775287-95-1 is a specialized heterocyclic intermediate featuring a piperazine ring coupled to an N-isopropyl-substituted piperidine.[1] It serves as a "privileged scaffold" in medicinal chemistry, providing a rigid, lipophilic linker that enhances the bioavailability and receptor binding affinity of final drug candidates. This guide outlines its commercial availability, pricing dynamics, and technical protocols for its integration into drug discovery workflows.